An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-bromo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry and materials science.
Chemical and Physical Properties
3-bromo-1H-pyrazolo[3,4-b]pyridine is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below. The presence of both a pyridine and a pyrazole ring, along with a reactive bromine atom, imparts a unique electronic and reactivity profile to the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 198.02 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow solid | --INVALID-LINK-- |
| Melting Point | 170-171 °C | --INVALID-LINK-- |
| Boiling Point | 296.9±23.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 2.00±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 4.09±0.20 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | --INVALID-LINK-- |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Resonances expected in the aromatic region (δ 7.0-8.6 ppm) corresponding to the three protons on the pyridine ring. The NH proton of the pyrazole ring would likely appear as a broad singlet at a lower field. For similar pyrazolo[3,4-b]pyridine derivatives, three resonances in the δ 7.13-8.55 ppm region are observed, corresponding to the 4-H, 5-H, and 6-H protons.[1] |
| ¹³C NMR | Expected signals for the six carbon atoms of the bicyclic system. The carbon bearing the bromine atom would be influenced by its electronegativity. For related derivatives, the carbon atoms of the pyridine and pyrazole rings show distinct chemical shifts that can be used to differentiate between isomers.[1] |
| IR (KBr) | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 197 and 199 with a characteristic isotopic pattern for a bromine-containing compound. Fragmentation patterns would likely involve the loss of Br, HCN, and other small molecules. Mass spectra of similar pyrazolo[3,4-b]pyridine derivatives show fragmentation initiated by the elimination of CO, followed by halogen or halogen acid loss, and successive loss of HCN.[2][3] |
Reactivity and Key Reactions
The reactivity of 3-bromo-1H-pyrazolo[3,4-b]pyridine is dominated by the bromine substituent at the 3-position of the pyrazole ring, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of a diverse range of functionalized pyrazolo[3,4-b]pyridine derivatives for drug discovery and materials science applications.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This versatility has established 3-bromo-1H-pyrazolo[3,4-b]pyridine as a valuable building block.
Caption: Key cross-coupling reactions of 3-bromo-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocols
Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine
A common synthetic route to the pyrazolo[3,4-b]pyridine core involves the cyclization of a substituted pyridine with a hydrazine. For the bromo-substituted target molecule, the synthesis can be adapted from procedures for related compounds.
Reaction Scheme:
Detailed Protocol (Illustrative):
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Step 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine.
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In a round-bottom flask, dissolve 2-chloro-3-cyanopyridine in a suitable solvent such as ethanol.
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Add hydrazine hydrate in excess (e.g., 3-5 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
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Step 2: Sandmeyer Reaction to introduce Bromine.
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Suspend the 3-amino-1H-pyrazolo[3,4-b]pyridine in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C) in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for a short period to ensure complete diazotization.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 3-bromo-1H-pyrazolo[3,4-b]pyridine by column chromatography or recrystallization.
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Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond between the pyrazolo[3,4-b]pyridine core and an aryl or heteroaryl group.
Detailed Protocol:
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To a reaction vessel, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
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Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.10 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
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Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is employed to form a C-N bond, introducing a primary or secondary amine at the 3-position.
Detailed Protocol:
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To an oven-dried reaction tube, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-5 mol%).
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Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq).
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Seal the tube, and evacuate and backfill with an inert gas.
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Add the desired amine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).
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Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
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After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent and purify the product by column chromatography.
Sonogashira Coupling
This reaction is utilized to form a C-C triple bond, coupling a terminal alkyne to the pyrazolo[3,4-b]pyridine core.
Detailed Protocol:
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To a Schlenk flask, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
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Evacuate and backfill the flask with an inert gas.
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Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
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Add the terminal alkyne (1.2-1.5 eq) via syringe.
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Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 4-24 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the product by flash column chromatography.
Applications in Drug Discovery and Signaling Pathways
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the design of kinase inhibitors. Derivatives of 3-bromo-1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of various kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.
For instance, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs). The activation of TRKs can trigger downstream signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are often dysregulated in cancer.
Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridine derivatives.
The ability to readily functionalize the 3-position of the pyrazolo[3,4-b]pyridine core via the bromo-intermediate allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for specific kinase targets.
Conclusion
3-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile and valuable building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, coupled with the biological significance of the pyrazolo[3,4-b]pyridine scaffold, ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.
